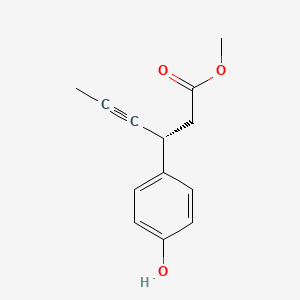

(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, also known as (3S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, is a compound with significant potential in medicinal chemistry, particularly in the management of metabolic disorders such as type 2 diabetes. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a hexynoic acid backbone substituted with a hydroxyphenyl group, contributing to its unique biological properties.

This compound has been identified as an agonist for G-protein coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose metabolism. The activation of GPR40 enhances insulin sensitivity and secretion in response to glucose levels, making this compound a candidate for therapeutic use in managing type 2 diabetes.

Biological Activities

- Insulin Secretion : Studies indicate that this compound can stimulate insulin secretion from pancreatic beta cells, which is vital for maintaining glucose homeostasis.

- Anti-inflammatory Properties : It exhibits potential anti-inflammatory effects by inhibiting pathways involved in inflammation, such as the NF-κB signaling pathway. This could be beneficial in treating metabolic syndrome and related inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Hydroxyphenyl)hex-4-ynoic acid | Lacks methyl ester; direct carboxylic acid | May have different solubility and reactivity profiles |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways due to shorter alkyl chain |

| (R)-3-(4-hydroxyphenyl)butyric acid | Shorter carbon chain; butyric acid derivative | Potentially different biological effects due to chain length |

These comparisons highlight how variations in carbon chain length and functional groups can affect biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological activity of this compound:

- Insulin Sensitivity Enhancement : In vitro studies demonstrated that this compound enhances insulin secretion in response to glucose, suggesting its potential as an anti-diabetic agent.

- Anti-inflammatory Effects : Research conducted on LPS-stimulated RAW 264.7 cells showed that the compound significantly inhibited nitric oxide (NO) production and the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This indicates its role in modulating inflammatory responses .

Eigenschaften

IUPAC Name |

methyl (3R)-3-(4-hydroxyphenyl)hex-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H](CC(=O)OC)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.